REACTION_SMILES
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[C:1](=[O:2])([O-:3])[O-:4].[CH3:31][S:32](=[O:33])[CH3:34].[CH3:35][CH2:36][O:37][C:38](=[O:39])[CH3:40].[CH3:7][O:8][C:9](=[O:10])[c:11]1[cH:12][nH:13][c:14]2[cH:15][cH:16][cH:17][cH:18][c:19]12.[Cl:20][c:21]1[n:22][cH:23][cH:24][c:25]2[cH:26][cH:27][cH:28][cH:29][c:30]12.[K+:5].[K+:6]>>[CH3:7][O:8][C:9](=[O:10])[c:11]1[cH:12][n:13](-[c:21]2[n:22][cH:23][cH:24][c:25]3[cH:26][cH:27][cH:28][cH:29][c:30]23)[c:14]2[cH:15][cH:16][cH:17][cH:18][c:19]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1c[nH]c2ccccc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1nccc2ccccc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Type
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product
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Smiles
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COC(=O)c1cn(-c2nccc3ccccc23)c2ccccc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |